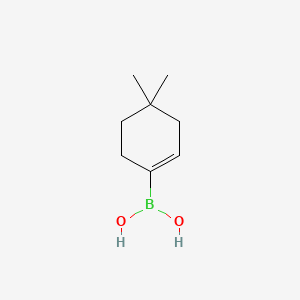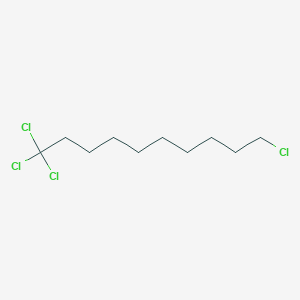
1,1,1,10-Tetrachlorodecane
Übersicht
Beschreibung
1,1,1,10-Tetrachlorodecane (1,1,1,10-TCD) is a synthetic, halogenated hydrocarbon that has been used in a variety of scientific and industrial applications. It is a colorless, volatile, and slightly water-soluble liquid with a low vapor pressure. 1,1,1,10-TCD has been used as a solvent in the production of pharmaceuticals, pesticides, and other chemicals. It is also used as a lubricant, plasticizer, and in the manufacture of other chemicals. 1,1,1,10-TCD is a persistent organic pollutant (POP) and is considered to be toxic to humans and animals.
Wissenschaftliche Forschungsanwendungen
1,1,1,10-Tetrachlorodecane has been used in a variety of scientific research applications. It is used as a model compound to study the metabolism of halogenated hydrocarbons in the environment. 1,1,1,10-Tetrachlorodecane has also been used to study the toxicity of halogenated hydrocarbons in humans and animals. It has also been used to study the biodegradation of halogenated hydrocarbons in the environment.
Wirkmechanismus
1,1,1,10-Tetrachlorodecane is metabolized in the body by two primary pathways. The first pathway is the cytochrome P450-mediated pathway, which involves the oxidation of 1,1,1,10-Tetrachlorodecane to form a reactive intermediate. This intermediate reacts with cellular proteins and DNA, resulting in the formation of reactive oxygen species and other toxic metabolites. The second pathway is the glutathione-mediated pathway, which involves the conjugation of 1,1,1,10-Tetrachlorodecane with glutathione to form a less toxic metabolite.
Biochemische Und Physiologische Effekte
1,1,1,10-Tetrachlorodecane has been found to be toxic to humans and animals. It has been shown to cause liver and kidney damage, as well as reproductive and developmental effects. In addition, 1,1,1,10-Tetrachlorodecane has been found to affect the immune system, causing immunosuppression and immunotoxicity. It has also been found to cause oxidative stress, leading to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1,10-Tetrachlorodecane has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to obtain and relatively inexpensive. It is also easy to store and handle. However, 1,1,1,10-Tetrachlorodecane is volatile and has a low vapor pressure, which can make it difficult to work with in the laboratory. It is also toxic and can cause adverse health effects if not handled properly.
Zukünftige Richtungen
There are several future directions that could be pursued in regards to 1,1,1,10-Tetrachlorodecane. These include further research into the biochemical and physiological effects of 1,1,1,10-Tetrachlorodecane, as well as the development of new methods for its synthesis and detection. In addition, further research into the metabolism and biodegradation of 1,1,1,10-Tetrachlorodecane in the environment is needed. Finally, research into the potential use of 1,1,1,10-Tetrachlorodecane as a biofuel or other alternative energy source could be explored.
Eigenschaften
IUPAC Name |
1,1,1,10-tetrachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c11-9-7-5-3-1-2-4-6-8-10(12,13)14/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBYZRCQVPUHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(Cl)(Cl)Cl)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872679 | |
| Record name | 1,1,1,10-tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,10-Tetrachlorodecane | |
CAS RN |
10311-15-6 | |
| Record name | 1,1,1,10-Tetrachlorodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,10-tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



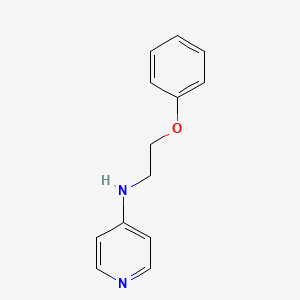
![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)
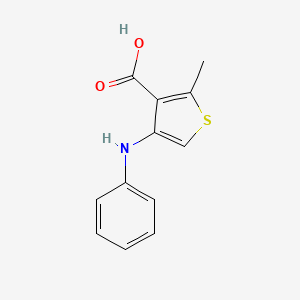
![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)
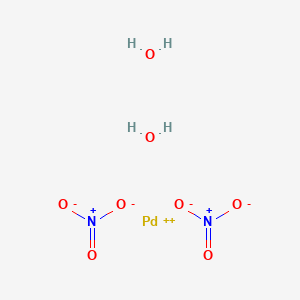
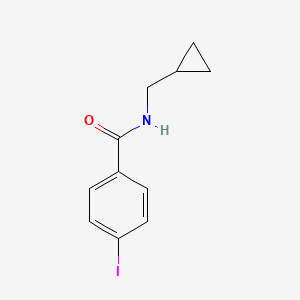
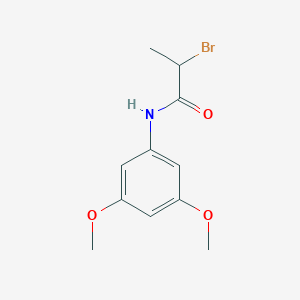
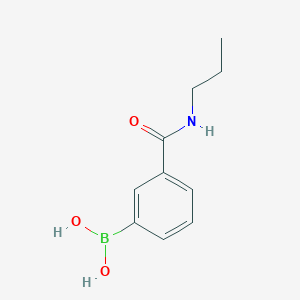
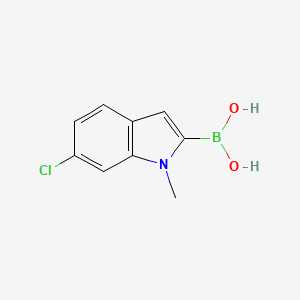
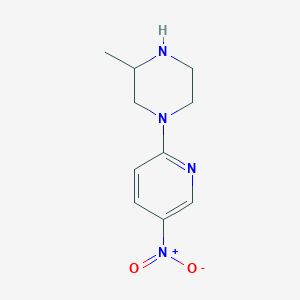
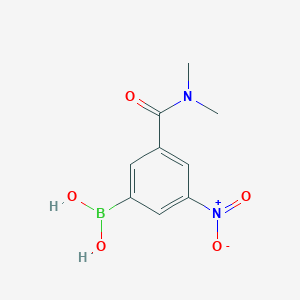
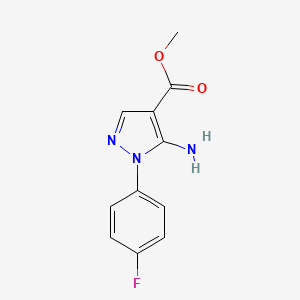
![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
